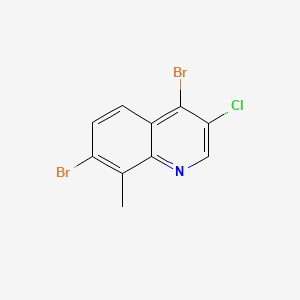

4,7-Dibromo-3-chloro-8-methylquinoline

Descripción

4,7-Dibromo-3-chloro-8-methylquinoline is a polyhalogenated quinoline derivative characterized by bromine atoms at positions 4 and 7, a chlorine atom at position 3, and a methyl group at position 8. Quinolines with halogen substituents are pivotal intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic properties and reactivity in cross-coupling reactions . Similarly, bromination or sequential halogenation steps are likely employed to introduce bromine and chlorine substituents at specific positions.

Propiedades

Número CAS |

1210500-41-6 |

|---|---|

Fórmula molecular |

C10H6Br2ClN |

Peso molecular |

335.423 |

Nombre IUPAC |

4,7-dibromo-3-chloro-8-methylquinoline |

InChI |

InChI=1S/C10H6Br2ClN/c1-5-7(11)3-2-6-9(12)8(13)4-14-10(5)6/h2-4H,1H3 |

Clave InChI |

YBHNSTAKSXWVIJ-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC2=C(C(=CN=C12)Cl)Br)Br |

Sinónimos |

3-Chloro-4,7-dibromo-8-methylquinoline |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Quinoline Derivatives

Structural and Substituent Position Comparisons

The substituent positions and functional groups significantly influence the physicochemical and reactivity profiles of quinoline derivatives. Key comparisons include:

Key Observations :

- Halogen Reactivity: Bromine at positions 4 and 7 (para to each other) may enhance susceptibility to Suzuki-Miyaura cross-coupling, as seen in 6,8-dibromo-4-chloroquinoline-3-carbaldehyde .

Physicochemical Properties

Limited direct data exist for the target compound, but trends can be inferred from analogs:

Notes:

- The high melting point of 4-Chloro-6,7-dimethoxyquinoline is attributed to strong intermolecular hydrogen bonding and planar molecular geometry . The target compound’s melting point is expected to be lower due to reduced hydrogen-bonding capacity but higher than non-halogenated quinolines.

Cross-Coupling Reactions:

- Bromine substituents at positions 4 and 7 are ideal for Suzuki-Miyaura reactions, as demonstrated in 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, which undergoes coupling to form triarylquinolines . The target compound’s bromines may exhibit similar reactivity for synthesizing complex aromatic systems.

- Chlorine at position 3 is less reactive than bromine but can participate in nucleophilic aromatic substitution under harsh conditions.

Structural Stability:

- Intramolecular interactions (e.g., C–H⋯Cl in ) stabilize the quinoline core . The methyl group at position 8 may induce steric effects that influence crystal packing, as seen in halogenated analogs with π-π interactions .

Crystallographic and Molecular Packing Trends

- Planarity: 4-Chloro-6,7-dimethoxyquinoline exhibits near-planar geometry, while dibromo compounds like ’s derivative show dihedral angles (<12°) between aromatic rings, affecting π-π stacking .

- Halogen Interactions : Short Br⋯Br contacts (3.58 Å in ) and Cl⋯H bonds contribute to dense crystal packing, which may influence solubility and melting behavior .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.